molecular formula C4H8N4O B1465750 2-azido-N-ethylacetamide CAS No. 1247228-56-3

2-azido-N-ethylacetamide

Cat. No. B1465750
CAS RN: 1247228-56-3
M. Wt: 128.13 g/mol
InChI Key: SLTCTLNGYHAZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-N-ethylacetamide is a chemical compound with the molecular formula C4H8N4O . It is used in research and development .

Scientific Research Applications

Synthesis of Complex Molecules

Azido compounds, similar to 2-azido-N-ethylacetamide, play a crucial role in the synthesis of complex molecules. For instance, azidoethyl phenyl sulfide has been utilized as a stable synthon for ethyl azide in [3 + 2]-cycloaddition reactions under continuous-flow conditions, demonstrating its potential in facilitating efficient and safe synthetic processes in organic chemistry (Tinder et al., 2009).

Development of Bioactive Compounds

Azido derivatives have been synthesized for structure-activity studies with hexosaminidase enzymes, indicating their utility in medicinal chemistry for the development of bioactive compounds. These studies involve the synthesis of 2-amido, 2-amino, and 2-azido derivatives, highlighting the versatility of azido compounds in the exploration of novel therapeutic agents (Choubdar et al., 2008).

Materials Science and Biofabrication

In materials science, azido-functionalized cellulose has been developed for biofabrication applications. Azido-ethyl cellulose and propargylated β-cyclodextrin have been synthesized and characterized for scaffold formation via click chemistry, demonstrating the application of azido compounds in creating biocompatible materials for medical use (Nada et al., 2018).

Energetic Materials

The research on 2-azido-N,N-dimethylethylamine illustrates the potential of azido compounds in replacing toxic hydrazine derivatives in hypergolic fuel applications. This work showcases the synthesis of energetic ionic liquids containing azido-functionalized cations, underscoring the relevance of azido compounds in the development of safer and more efficient energetic materials (Joo et al., 2010).

Advanced Polymer Design

Azido groups have been incorporated into poly(N-isopropylacrylamide) to adjust its thermoresponsivity, highlighting the role of azido-functionalization in the design of smart polymers with tailored properties. This approach facilitates the production of polymers with specific end-group modifications via click chemistry, broadening the scope of polymer science in creating responsive and functional materials (Narumi et al., 2008).

Safety and Hazards

While specific safety and hazard information for 2-azido-N-ethylacetamide is not available, azides, in general, pose explosion hazards when exposed to heat and react violently with certain substances . Sodium azide, for example, poses a high explosion hazard when exposed to heat, decomposing to release nitrogen gas above the melting point (275 °C) . It also reacts violently with carbon disulfide, bromine, nitric acid, and dimethyl sulfate .

Mechanism of Action

Target of Action

Azido compounds, in general, have been known to interact with various biological macromolecules . The azido group can act as a photoaffinity label, allowing the molecule to bind to its target and then be covalently attached upon exposure to light . This property has been used to study the interactions of azido compounds with their targets .

Mode of Action

The mode of action of 2-azido-N-ethylacetamide involves the azido group, which can undergo various reactions. One key reaction is the thermally induced removal of nitrogen from azido ketones, leading to the formation of acetylamino-alkenones . This reaction could potentially alter the structure and function of the target molecule, thereby influencing its activity.

Biochemical Pathways

Azido compounds have been used in the synthesis of various heterocycles, such as pyrroles, pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines . These heterocycles play crucial roles in numerous biochemical pathways, and their synthesis could potentially affect these pathways and their downstream effects.

Pharmacokinetics

The physicochemical properties of a molecule, including its lipophilicity and hydrophilicity, significantly influence its adme properties . Therefore, the ADME properties of this compound would likely depend on its specific structure and physicochemical properties.

Result of Action

Azido compounds have been used as probes to characterize nad±binding proteins and to identify the active sites of these proteins . Therefore, it is plausible that this compound could have similar effects, potentially influencing the activity of NAD±binding proteins and other related cellular processes.

Action Environment

The action of this compound, like other azido compounds, can be influenced by various environmental factors. For instance, the presence of light can trigger the photolysis of the azido group, leading to covalent attachment to the target molecule . Additionally, the pH and temperature of the environment could potentially influence the reactivity of the azido group and thus the overall action of this compound.

Biochemical Analysis

Biochemical Properties

2-azido-N-ethylacetamide plays a significant role in biochemical reactions, particularly in the context of azide-alkyne cycloaddition, commonly known as “click chemistry.” This reaction is widely used for labeling and modifying biomolecules. The azido group in this compound can interact with alkyne groups in the presence of a copper catalyst to form stable triazole linkages. This property makes it valuable for tagging proteins, nucleic acids, and other biomolecules for various analytical and diagnostic purposes .

Cellular Effects

This compound has been shown to influence cellular processes by incorporating into cellular components through bioorthogonal reactions. It can be used to label cellular RNA, allowing researchers to study RNA dynamics and interactions within cells. The incorporation of this compound into RNA does not significantly affect cell viability, making it a useful tool for studying cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of nitrogen-centered radicals (NCRs). These radicals can interact with various biomolecules, including nucleic acids and proteins, leading to modifications that can be detected and analyzed. The azido group in this compound can undergo homolytic cleavage to generate reactive intermediates that participate in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature and pH. Over time, this compound may degrade, leading to changes in its effectiveness in biochemical assays. Long-term studies have shown that the compound can maintain its labeling efficiency for extended periods, making it suitable for various experimental applications .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed that the compound exhibits a dose-dependent response. At lower doses, it can effectively label biomolecules without causing significant toxicity. At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways that include the generation of nitrogen-centered radicals. These radicals can participate in various biochemical reactions, including the inhibition of ribonucleotide reductases and the modification of nucleic acids. The compound’s interaction with metabolic enzymes and cofactors can influence metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with cellular transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution within tissues can also be influenced by factors such as tissue permeability and blood flow .

properties

IUPAC Name

2-azido-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-2-6-4(9)3-7-8-5/h2-3H2,1H3,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTCTLNGYHAZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-azido-N-ethylacetamide
Reactant of Route 2
2-azido-N-ethylacetamide
Reactant of Route 3
Reactant of Route 3
2-azido-N-ethylacetamide
Reactant of Route 4
Reactant of Route 4
2-azido-N-ethylacetamide
Reactant of Route 5
2-azido-N-ethylacetamide
Reactant of Route 6
Reactant of Route 6
2-azido-N-ethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.